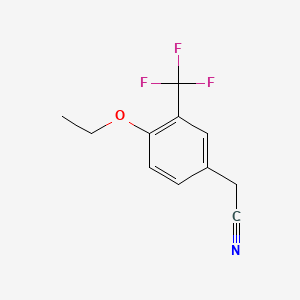

4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile

Description

4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile is a substituted phenylacetonitrile derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position and a trifluoromethyl (-CF₃) group at the meta position of the aromatic ring, with an acetonitrile (-CH₂CN) moiety attached. This compound is structurally significant due to the interplay between the electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group, which modulates its electronic properties and reactivity. It is commercially available (e.g., Alfa catalog number H33755) with a purity of 97% . The nitrile group renders it a versatile intermediate in organic synthesis, particularly in the preparation of carboxylic acids, amines, or heterocycles via hydrolysis, reduction, or cyclization reactions.

Properties

IUPAC Name |

2-[4-ethoxy-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-2-16-10-4-3-8(5-6-15)7-9(10)11(12,13)14/h3-4,7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJJFPFYFKGPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 4-ethoxybenzaldehyde with trifluoromethylacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating new compounds with specific properties. Common reactions include:

- Oxidation : Converts the nitrile group to carboxylic acids or other derivatives.

- Reduction : Transforms the nitrile group into primary amines.

- Nucleophilic Substitution : The ethoxy and trifluoromethyl groups can participate in substitution reactions, allowing for the formation of diverse derivatives.

Biological Applications

Pharmacological Research

Research indicates that this compound may exhibit interesting pharmacological properties. Its structural components, particularly the trifluoromethyl group, enhance lipophilicity, which can influence its interaction with biological membranes and proteins. This property is crucial for drug development, as it may lead to compounds with improved bioavailability and therapeutic efficacy .

Case Study: Drug Development

A notable example involves exploring compounds containing trifluoromethyl groups for their potential as therapeutic agents. The incorporation of this compound into drug development pipelines has been investigated for its effects on specific biological targets, potentially leading to new treatments for various conditions .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be employed in formulations that require specific performance characteristics, such as enhanced stability or reactivity .

Reaction Pathways

| Reaction Type | Description |

|---|---|

| Oxidation | Converts nitrile to carboxylic acid |

| Reduction | Converts nitrile to primary amine |

| Nucleophilic Substitution | Forms various substituted derivatives |

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile can be contrasted with analogous phenylacetonitrile derivatives. Key differences in substituent positions, electronic effects, and molecular properties are highlighted below:

Table 1: Comparative Analysis of Selected Phenylacetonitrile Derivatives

Key Observations

The trifluoromethyl group (-CF₃) in all analogs enhances thermal and metabolic stability due to its strong electron-withdrawing nature, making these compounds valuable in drug design .

Reactivity Differences: Compounds with nitrile groups attached via a methylene spacer (-CH₂CN, as in phenylacetonitriles) exhibit distinct reactivity compared to benzonitriles (nitrile directly on the ring). For example, the acetonitrile moiety allows for easier functionalization via alkylation or hydrolysis . The phenoxyacetonitrile derivative (C₈H₅F₃NO) has a different electronic profile due to the oxygen atom, which may influence hydrogen bonding or dipole interactions in material science applications .

Positional Isomerism :

- Substitution patterns (e.g., -CF₃ at meta vs. para positions) significantly alter molecular symmetry and dipole moments. For instance, 3-(Trifluoromethyl)phenylacetonitrile lacks the ethoxy group, resulting in a simpler electronic structure and lower molecular weight .

Synthetic Utility :

- This compound and its analogs are frequently used to synthesize fluorinated carboxylic acids (via nitrile hydrolysis) or amines (via reduction), which are critical in developing bioactive molecules .

Biological Activity

4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile (CAS No: 1206593-35-2) is an organic compound known for its unique chemical properties, including a trifluoromethyl group that enhances its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H10F3NO

- Molecular Weight : 229.20 g/mol

- IUPAC Name : 2-[4-ethoxy-3-(trifluoromethyl)phenyl]acetonitrile

The presence of the ethoxy and trifluoromethyl groups in its structure significantly influences its interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors. The nitrile group is known to participate in enzyme inhibition, while the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with lipid environments.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes, potentially altering metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways.

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of this compound:

Case Studies and Research Findings

- Antimalarial Activity : A study highlighted the compound's potential as an antimalarial agent, showing promising in vitro activity against Plasmodium falciparum with an IC50 value indicating effective inhibition .

- Neuroprotection : Research has indicated that this compound may protect neuronal cells from oxidative stress, suggesting implications for neurodegenerative disease therapies .

- Enzyme Interactions : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes, which may lead to alterations in drug metabolism and efficacy .

Q & A

Basic Research Questions

Q. What spectroscopic methods are effective for characterizing 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile, and how do substituents impact spectral data interpretation?

- Methodology :

- Infrared (IR) Spectroscopy : The nitrile group (C≡N) exhibits a strong absorption band near 2240 cm⁻¹. Substituents like trifluoromethyl (CF₃) and ethoxy (OCH₂CH₃) influence adjacent vibrations due to electron-withdrawing (-I) and electron-donating (+M) effects, respectively .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Ethoxy protons resonate as a quartet (δ 1.2–1.4 ppm for -CH₃) and triplet (δ 3.4–3.8 ppm for -OCH₂-). Aromatic protons show splitting patterns dependent on substituent positions .

- ¹⁹F NMR : The CF₃ group appears as a singlet near δ -60 to -70 ppm.

- ¹³C NMR : The nitrile carbon resonates at δ 115–125 ppm, while CF₃ carbons appear at δ 120–125 ppm (quartet due to ¹JCF coupling) .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ≈ 233) and fragments like [M-CF₃]+ or [M-OCH₂CH₃]+ aid structural confirmation .

Q. What are the primary safety hazards associated with handling this compound, and what protective measures are recommended?

- Hazards : Acute toxicity (oral, dermal, inhalation), skin irritation, and flammability (flash point ≈ 48.9°C) .

- Protocols :

- Use gloves, eyeshields, and a Type ABEK respirator in ventilated hoods.

- Store at 0–6°C in airtight containers away from ignition sources .

Q. What are the key physical properties of this compound, and how do they influence laboratory handling?

- Properties :

- Boiling point: 238.9°C (lit.), Density: 1.241 g/cm³ .

- Melting point: 47–49°C (solid form requires controlled-temperature storage) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular dynamics (MD) simulations predict the physicochemical behavior of this compound?

- Approach :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The CF₃ group lowers LUMO energy, enhancing electrophilicity .

- MD Simulations : Analyze solvation dynamics in polar solvents (e.g., acetonitrile) to study diffusion coefficients and aggregation tendencies. Evidence from MD studies on 4-(trifluoromethyl)phenylacetonitrile shows solvent interactions stabilize the nitrile group .

Q. In what catalytic or synthetic applications is this compound particularly effective, and what mechanisms drive its reactivity?

- Applications :

- Nitrile Hydration : The CF₃ group enhances electrophilicity of the nitrile carbon, facilitating hydrolysis to amides in catalytic systems (e.g., HY zeolites) with yields >90% .

- Cross-Coupling Reactions : Ethoxy groups improve solubility in polar aprotic solvents (e.g., DMF), enabling Suzuki-Miyaura couplings with arylboronic acids .

Q. How do the ethoxy and trifluoromethyl substituents synergistically influence electronic structure and reactivity?

- Electronic Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.